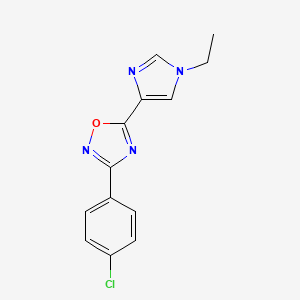![molecular formula C16H15ClN2O2 B6462644 2-(2-chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one CAS No. 2549022-83-3](/img/structure/B6462644.png)
2-(2-chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one (2-CPPA) is a synthetic organic compound used in various scientific applications. It is a member of the azetidine family, which is composed of four-membered heterocyclic compounds that contain a nitrogen atom in the ring. 2-CPPA has been found to have a wide range of biological activities, such as anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been used in the synthesis of other compounds, as well as in the development of drugs and drug delivery systems.
科学的研究の応用
2-(2-chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one has a wide range of applications in scientific research. It has been used in the synthesis of other compounds, such as 1-(3-pyridin-4-yloxy)azetidin-1-ylacetone and 2-chlorobenzaldehyde. In addition, this compound has been used in the development of drugs and drug delivery systems. For example, it has been used in the synthesis of a novel anti-cancer drug, which has been shown to be effective in treating certain types of cancer. Furthermore, this compound has been used in the synthesis of a drug delivery system for the treatment of Alzheimer’s disease.
作用機序
The exact mechanism of action of 2-(2-chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one is not yet fully understood. However, it is believed to act as an anti-inflammatory and anti-bacterial agent by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), and by inhibiting the growth of bacteria. In addition, it is believed to act as an anti-fungal agent by inhibiting the growth of fungi.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation, reduce pain, and improve wound healing. In addition, it has been found to have anti-bacterial and anti-fungal properties. Furthermore, it has been found to have anti-cancer activity, as it has been shown to inhibit the growth of certain types of cancer cells.
実験室実験の利点と制限
One of the major advantages of using 2-(2-chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one in lab experiments is its low cost and high availability. In addition, it has a wide range of applications, which makes it useful for a variety of scientific research projects. However, one of the major limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain experiments.
将来の方向性
The future of 2-(2-chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one is promising, as there are a number of potential applications for this compound. For example, it could be used in the development of new drugs and drug delivery systems. In addition, it could be used in the synthesis of other compounds, such as 1-(3-pyridin-4-yloxy)azetidin-1-ylacetone and 2-chlorobenzaldehyde. Furthermore, it could be used in the development of new anti-inflammatory and anti-bacterial agents. Finally, it could be used in the development of new anti-cancer drugs.
合成法
2-(2-chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one can be synthesized through a variety of methods, including a condensation reaction between 2-chlorobenzaldehyde and 1-(3-pyridin-4-yloxy)azetidin-1-ylacetone in the presence of a base such as sodium hydroxide. This reaction produces the desired product in high yields. In addition, this compound can also be synthesized through a reaction between 2-chlorobenzaldehyde and 1-(3-pyridin-4-yloxy)azetidin-1-ylacetone in the presence of an acid such as hydrochloric acid. This reaction produces the desired product in lower yields than the base-catalyzed reaction.
特性
IUPAC Name |
2-(2-chlorophenyl)-1-(3-pyridin-4-yloxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c17-15-4-2-1-3-12(15)9-16(20)19-10-14(11-19)21-13-5-7-18-8-6-13/h1-8,14H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXWDFUIOBDNDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2Cl)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6462567.png)
![2-phenoxy-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6462570.png)
![2-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6462581.png)
![5-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-phenylpentanamide](/img/structure/B6462595.png)
![5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine](/img/structure/B6462606.png)
![2-[(4-fluorophenyl)sulfanyl]-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6462617.png)
![N-methyl-N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462618.png)
![2-[(1-methanesulfonylpiperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462624.png)
![5-methoxy-2-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6462637.png)
![N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462652.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]acetamide](/img/structure/B6462658.png)

![3-(methylsulfanyl)-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6462692.png)
![N-methyl-3-(trifluoromethyl)-N-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}pyridin-2-amine](/img/structure/B6462699.png)